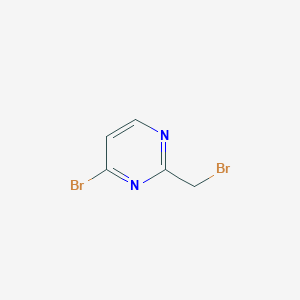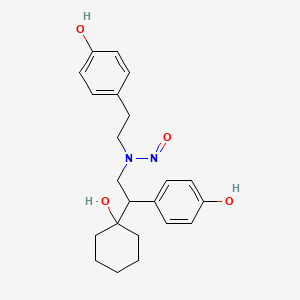![molecular formula C12H16N4 B13845718 N-[2-(1-methyl-1H-imidazol-4-yl)ethyl]-1,2-benzenediamine](/img/structure/B13845718.png)
N-[2-(1-methyl-1H-imidazol-4-yl)ethyl]-1,2-benzenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-N-[2-(1-methylimidazol-4-yl)ethyl]benzene-1,2-diamine is a compound that features both an imidazole ring and a benzene ring The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, while the benzene ring is a six-membered aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-[2-(1-methylimidazol-4-yl)ethyl]benzene-1,2-diamine can be approached through several methods. One common method involves the reaction of 1-methylimidazole with a suitable benzene derivative under specific conditions. For example, the Debus-Radziszewski synthesis is a well-known method for preparing imidazole derivatives . This method involves the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Industrial Production Methods
Industrial production of imidazole derivatives often involves the use of high-throughput synthesis techniques to ensure scalability and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the desired product. For instance, nickel-catalyzed addition to nitriles followed by proto-demetallation and dehydrative cyclization has been reported to produce imidazole derivatives with high efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-N-[2-(1-methylimidazol-4-yl)ethyl]benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions on the benzene ring can produce a variety of substituted benzene derivatives.
Applications De Recherche Scientifique
2-N-[2-(1-methylimidazol-4-yl)ethyl]benzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other organic chemicals.
Mécanisme D'action
The mechanism of action of 2-N-[2-(1-methylimidazol-4-yl)ethyl]benzene-1,2-diamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. The benzene ring can participate in π-π interactions, enhancing its binding affinity to various biological targets. These interactions can modulate biochemical pathways and exert therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative used in various chemical reactions.
2-Ethyl-4-methylimidazole: Used as a curing agent for epoxy resins and in the production of pharmaceuticals.
1-Methyl-2-imidazolecarboxaldehyde: Used in the synthesis of Schiff bases and other ligands.
Uniqueness
2-N-[2-(1-methylimidazol-4-yl)ethyl]benzene-1,2-diamine is unique due to its dual functionality, combining the properties of both the imidazole and benzene rings
Propriétés
Formule moléculaire |
C12H16N4 |
|---|---|
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
2-N-[2-(1-methylimidazol-4-yl)ethyl]benzene-1,2-diamine |
InChI |
InChI=1S/C12H16N4/c1-16-8-10(15-9-16)6-7-14-12-5-3-2-4-11(12)13/h2-5,8-9,14H,6-7,13H2,1H3 |
Clé InChI |
HCTASQNPWQLDHW-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N=C1)CCNC2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6a,11b,16a)-6,9-Difluoro-11,21-dihydroxy-21-methoxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione](/img/structure/B13845636.png)
![2-[3-Methyl-5-(tetrazol-1-yl)pyridin-2-yl]acetic acid](/img/structure/B13845645.png)
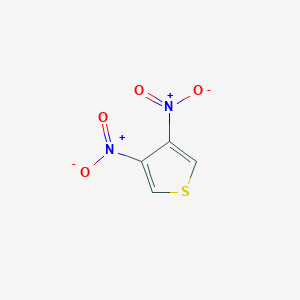
![2,3,7,8-Tetrakis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)pyrazino[2,3-g]quinoxaline](/img/structure/B13845657.png)
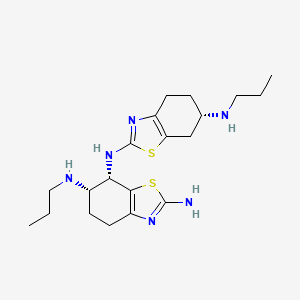
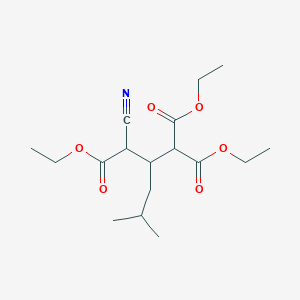
![1-(tert-Butyl) 4-methyl 1H-pyrrolo[2,3-b]pyridine-1,4-dicarboxylate](/img/structure/B13845679.png)

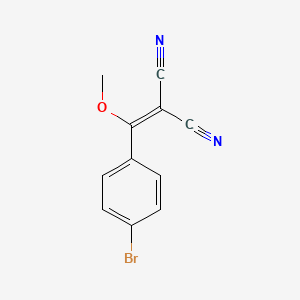
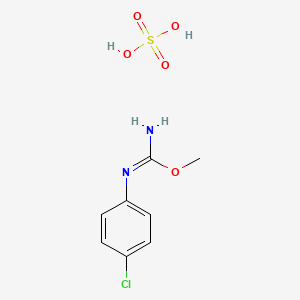
![S-[[2,5-Dihydro-1-hydroxy-2,2,5,5-tetra(methyl-d3)-1H-pyrrol-3-yl-4-d]methyl-d2] methanesulfonothioate](/img/structure/B13845730.png)
![(2S,3S,4S,5R)-6-[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13845731.png)
